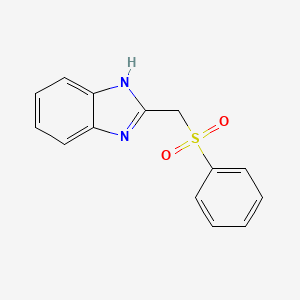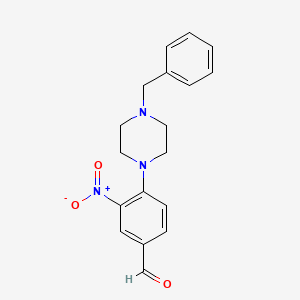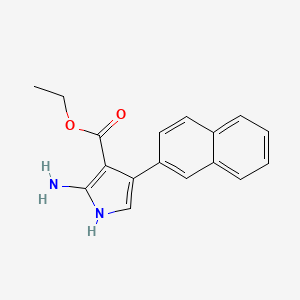![molecular formula C16H16O3 B1333090 3-[2-(4-methylphenoxy)phenyl]propanoic Acid CAS No. 886361-09-7](/img/structure/B1333090.png)
3-[2-(4-methylphenoxy)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[2-(4-methylphenoxy)phenyl]propanoic acid is a structurally complex molecule that can be associated with various pharmacological and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the properties and behaviors that 3-[2-(4-methylphenoxy)phenyl]propanoic acid might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of analogs of 3-[2-(aminocarbonylphenyl)propanoic acid] involves the introduction of substituents into phenyl moieties, which can affect in vitro activities . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid includes reactions such as condensation and subsequent reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-[2-(4-methylphenoxy)phenyl]propanoic acid has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been used to optimize structural parameters and investigate bond lengths, angles, and atomic charges . Such analyses are crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-[2-(4-methylphenoxy)phenyl]propanoic acid can be inferred from studies on their reactions. For instance, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been investigated, providing insights into the kinetics and mechanisms of such processes . These findings can be useful in predicting the stability and reactivity of 3-[2-(4-methylphenoxy)phenyl]propanoic acid under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. The enantioseparation of isomeric 2-(methylphenyl)propanoic acids, for example, demonstrates the influence of substituent positions on the benzene ring on properties like enantiorecognition . Additionally, the use of countercurrent chromatography and UV spectrophotometry can reveal inclusion complex formation constants, which are indicative of molecular interactions . These techniques could be applied to study the physical and chemical properties of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.
Applications De Recherche Scientifique
Anti-inflammatory Activities
A study identified phenolic compounds including variants of propanoic acid in the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Renewable Building Block in Material Science
Phloretic acid (a variant of propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This approach is significant for material science, offering a sustainable alternative to provide specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).
Environmental Analysis
A method for determining phenoxy herbicides, including a variant of propanoic acid, in water samples was developed. This method is crucial for environmental monitoring, providing a sensitive and accurate way to detect these compounds in water (Nuhu et al., 2012).
Antioxidant Activity
Research on marine-derived fungus Aspergillus carneus led to the isolation of phenyl ether derivatives, including a variant of propanoic acid. These compounds demonstrated significant antioxidant activities, highlighting their potential in oxidative stress-related applications (Xu et al., 2017).
Substrate for Polymer Synthesis
Studies have explored using propanoic acid derivatives as substrates in polymer synthesis, offering insights into novel polymer materials with potential applications in various industries (Kim et al., 1999).
Propriétés
IUPAC Name |
3-[2-(4-methylphenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZDUVFPRLBCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277455 |
Source


|
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methylphenoxy)phenyl]propanoic Acid | |
CAS RN |
886361-09-7 |
Source


|
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)


